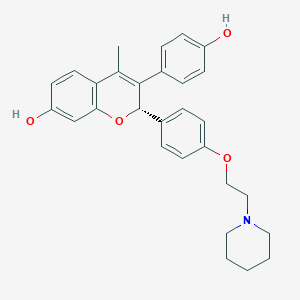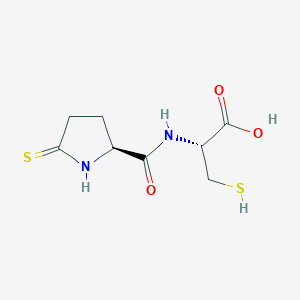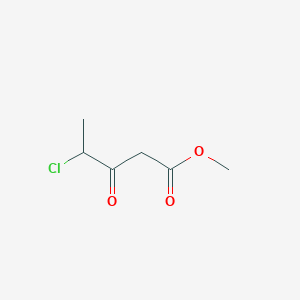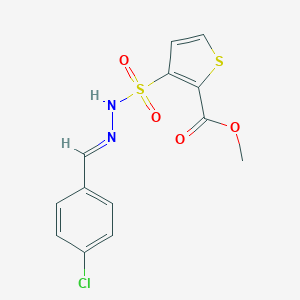
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a member of the sulfonyl hydrazine class of compounds and has been shown to possess a range of interesting properties that make it an attractive candidate for further research. In
作用机制
The mechanism of action of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models.
实验室实验的优点和局限性
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a range of interesting properties, making it an attractive candidate for further research.
However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways. Additionally, its potential toxicity and side effects are not fully known, making it important to exercise caution when handling and using this compound.
未来方向
There are several future directions for research on Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. Some potential areas of focus include:
1. Further studies on the mechanism of action of this compound to better understand how it exerts its effects.
2. Development of new drugs based on the anti-inflammatory and anti-tumor properties of this compound.
3. Development of new herbicides based on the herbicidal properties of this compound.
4. Studies on the potential toxicity and side effects of this compound to better understand its safety profile.
5. Exploration of the potential applications of this compound in other fields, such as materials science or environmental science.
In conclusion, Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to learn about this compound, its interesting properties make it an attractive candidate for further research.
合成方法
The synthesis method of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of methyl 2-bromo-3-oxobutanoate and thiophene-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as ethanol. The resulting product is then purified by recrystallization to obtain the final compound.
科学研究应用
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides.
属性
CAS 编号 |
145865-79-8 |
|---|---|
产品名称 |
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
分子式 |
C13H11ClN2O4S2 |
分子量 |
358.8 g/mol |
IUPAC 名称 |
methyl 3-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S2/c1-20-13(17)12-11(6-7-21-12)22(18,19)16-15-8-9-2-4-10(14)5-3-9/h2-8,16H,1H3/b15-8+ |
InChI 键 |
FFIKFZFQTOEGFN-UHFFFAOYSA-N |
手性 SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
规范 SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
同义词 |
methyl 3-[[(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carb oxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



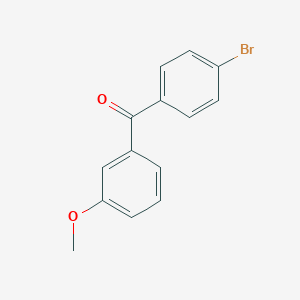


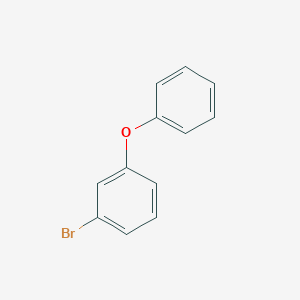



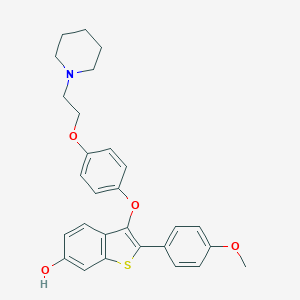
![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)


